molecular formula C11H5ClF3NO3 B13451926 6-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

6-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B13451926
M. Wt: 291.61 g/mol
InChI Key: IIKWPZLOGPVESY-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 4th position, a trifluoromethyl group at the 8th position, and a carboxylic acid group at the 3rd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid can be achieved through multi-step reactions involving the introduction of the chlorine, hydroxyl, trifluoromethyl, and carboxylic acid groups onto the quinoline ring. One common method involves the use of starting materials such as 4-hydroxyquinoline and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, leading to inhibition of microbial growth or other biological effects. The exact molecular pathways involved may vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 6th position and the trifluoromethyl group at the 8th position enhances its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

6-chloro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO3/c12-4-1-5-8(7(2-4)11(13,14)15)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKWPZLOGPVESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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